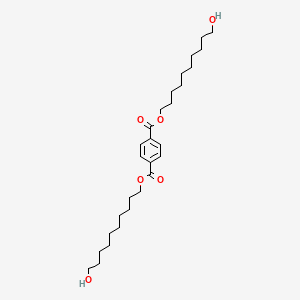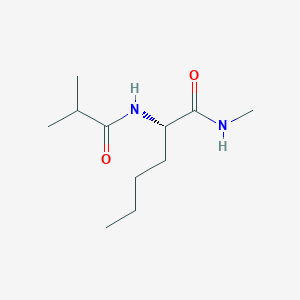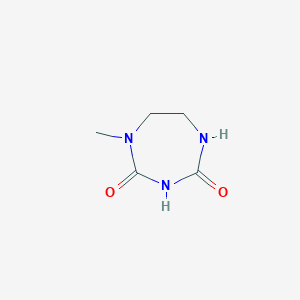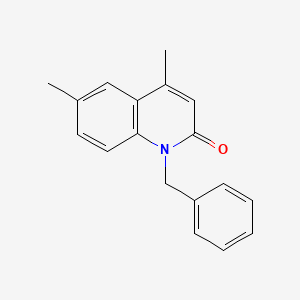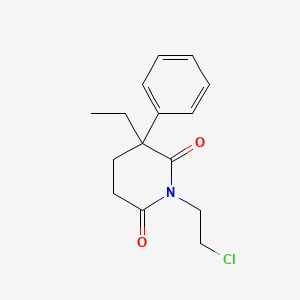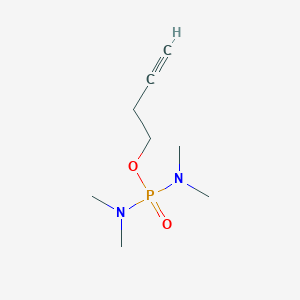
But-3-yn-1-yl N,N,N',N'-tetramethylphosphorodiamidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-3-yn-1-yl N,N,N’,N’-tetramethylphosphorodiamidate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a but-3-yn-1-yl group attached to a tetramethylphosphorodiamidate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of But-3-yn-1-yl N,N,N’,N’-tetramethylphosphorodiamidate typically involves the reaction of but-3-yn-1-ol with N,N,N’,N’-tetramethylphosphorodiamidic chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of But-3-yn-1-yl N,N,N’,N’-tetramethylphosphorodiamidate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
But-3-yn-1-yl N,N,N’,N’-tetramethylphosphorodiamidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the but-3-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of but-3-yn-1-yl phosphorodiamidate derivatives.
Reduction: Formation of but-3-yn-1-yl amines.
Substitution: Formation of substituted phosphorodiamidates.
Wissenschaftliche Forschungsanwendungen
But-3-yn-1-yl N,N,N’,N’-tetramethylphosphorodiamidate has several applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in the development of novel pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of But-3-yn-1-yl N,N,N’,N’-tetramethylphosphorodiamidate involves its interaction with specific molecular targets. In biological systems, it is known to inhibit acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission. The compound’s unique structure allows it to interact with various molecular pathways, making it a versatile tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
But-3-yn-1-yl acetate: Similar in structure but contains an acetate group instead of the phosphorodiamidate moiety.
But-3-yn-1-ol: Contains a hydroxyl group instead of the phosphorodiamidate moiety.
Iodopropynyl butylcarbamate: Contains a carbamate group and an iodine atom, used as a preservative.
Uniqueness
But-3-yn-1-yl N,N,N’,N’-tetramethylphosphorodiamidate is unique due to its phosphorodiamidate moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets, such as enzyme inhibition.
Eigenschaften
CAS-Nummer |
61341-24-0 |
|---|---|
Molekularformel |
C8H17N2O2P |
Molekulargewicht |
204.21 g/mol |
IUPAC-Name |
N-[but-3-ynoxy(dimethylamino)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C8H17N2O2P/c1-6-7-8-12-13(11,9(2)3)10(4)5/h1H,7-8H2,2-5H3 |
InChI-Schlüssel |
GYHSJCJMDZRRJG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P(=O)(N(C)C)OCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


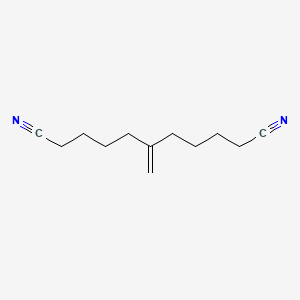

![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14589904.png)

![Dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate](/img/structure/B14589919.png)
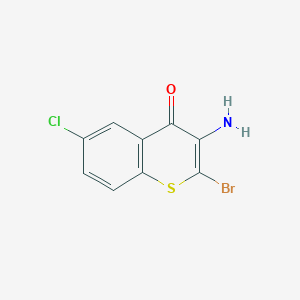
![Bicyclo[2.2.1]heptan-7-ol;4-nitrobenzoic acid](/img/structure/B14589953.png)
